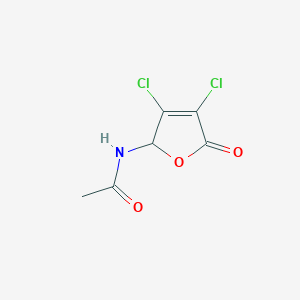![molecular formula C18H28I2O4 B12459190 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane](/img/structure/B12459190.png)
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane is a complex organic compound characterized by its unique structure, which includes two peroxy groups and multiple iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane typically involves multiple steps, starting from simpler precursors. One common route involves the iodination of 2-methylbut-3-yn-2-ol to form 4-iodo-2-methylbut-3-yn-2-ol . This intermediate is then subjected to peroxidation reactions under controlled conditions to introduce the peroxy groups .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane can undergo various chemical reactions, including:
Oxidation: The peroxy groups can participate in oxidation reactions, potentially forming new oxygen-containing products.
Substitution: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction: The compound can be reduced to remove the peroxy groups, yielding different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or organic peroxides can be used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated compounds, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialized materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism by which 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane exerts its effects involves its reactive peroxy groups and iodine atoms. These functional groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-iodo-2-methylbut-3-yn-2-ol: A precursor in the synthesis of the target compound.
2-(4-iodo-2-methylbut-3-yn-2-yl)oxyethanol: Another iodine-containing compound with similar reactivity.
(2-Methylbut-3-yn-2-yl)benzene: A structurally related compound used in various chemical applications.
Uniqueness
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane is unique due to its dual peroxy groups and multiple iodine atoms, which confer distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C18H28I2O4 |
|---|---|
Molekulargewicht |
562.2 g/mol |
IUPAC-Name |
2,5-bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane |
InChI |
InChI=1S/C18H28I2O4/c1-15(2,21-23-17(5,6)11-13-19)9-10-16(3,4)22-24-18(7,8)12-14-20/h9-10H2,1-8H3 |
InChI-Schlüssel |
BUAWPKKRYCLQRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(C)(C)OOC(C)(C)C#CI)OOC(C)(C)C#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459110.png)
![5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12459118.png)
![N-(2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-yl)aniline](/img/structure/B12459140.png)
![6-Amino-4-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12459143.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B12459146.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459155.png)
![4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12459161.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12459164.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B12459168.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12459170.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B12459176.png)


